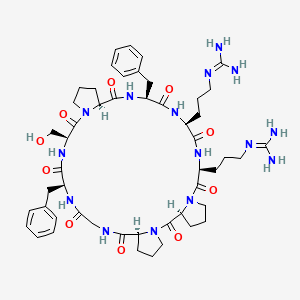
Cyclobradykinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobradykinin is a cyclic peptide derived from bradykinin, a potent vasoactive peptide involved in various physiological processes such as vasodilation, inflammation, and pain mediation. Bradykinin is a member of the kallikrein-kinin system, which plays a crucial role in regulating blood pressure, vascular permeability, and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobradykinin can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Chain Elongation: Subsequent amino acids are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).
Cleavage and Purification: The cyclized peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Cyclobradykinin undergoes various chemical reactions, including:
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine and cysteine, using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships, using techniques like site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Site-directed mutagenesis reagents, such as oligonucleotide primers and DNA polymerase.
Major Products Formed:
Oxidation: Oxidized peptide variants with modified amino acid residues.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Peptide analogs with substituted amino acid residues.
Scientific Research Applications
Cyclobradykinin has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis, cyclization, and structure-activity relationships.
Biology: Investigated for its role in modulating inflammatory responses, pain pathways, and vascular functions.
Medicine: Explored as a potential therapeutic agent for conditions such as hypertension, chronic pain, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs, diagnostic tools, and research reagents.
Mechanism of Action
Cyclobradykinin exerts its effects by binding to bradykinin receptors, specifically the B1 and B2 receptors, which are G protein-coupled receptors. Upon binding, this compound activates intracellular signaling pathways involving phospholipase C, inositol trisphosphate, and diacylglycerol, leading to the release of calcium ions and activation of protein kinase C. These signaling events result in vasodilation, increased vascular permeability, and modulation of inflammatory responses .
Comparison with Similar Compounds
Cyclobradykinin is compared with other cyclic peptides and bradykinin analogs, such as:
Bradykinin: A linear peptide with similar vasoactive properties but shorter duration of action.
Des-Arg9-bradykinin: A bradykinin analog with selective affinity for the B1 receptor, used to study receptor-specific effects.
Icatibant: A synthetic bradykinin B2 receptor antagonist used in the treatment of hereditary angioedema.
Uniqueness: this compound’s cyclic structure confers increased stability and resistance to enzymatic degradation compared to linear bradykinin, making it a valuable tool for studying bradykinin-mediated pathways and developing therapeutic agents.
Properties
CAS No. |
3522-46-1 |
|---|---|
Molecular Formula |
C50H71N15O10 |
Molecular Weight |
1042.2 g/mol |
IUPAC Name |
2-[3-[(3S,9S,12S,15S,18S,24S,27S,33S)-15,27-dibenzyl-9-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-2,8,11,14,17,23,26,29,32-nonaoxo-1,7,10,13,16,22,25,28,31-nonazatetracyclo[31.3.0.03,7.018,22]hexatriacontan-12-yl]propyl]guanidine |
InChI |
InChI=1S/C50H71N15O10/c51-49(52)55-21-7-16-32-41(68)60-33(17-8-22-56-50(53)54)46(73)65-25-11-20-39(65)48(75)64-24-9-18-37(64)44(71)57-28-40(67)58-34(26-30-12-3-1-4-13-30)42(69)62-36(29-66)47(74)63-23-10-19-38(63)45(72)61-35(43(70)59-32)27-31-14-5-2-6-15-31/h1-6,12-15,32-39,66H,7-11,16-29H2,(H,57,71)(H,58,67)(H,59,70)(H,60,68)(H,61,72)(H,62,69)(H4,51,52,55)(H4,53,54,56)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
CGUPGUWFSNGALM-FDISYFBBSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N2C1)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6 |
Canonical SMILES |
C1CC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N2C1)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















